Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate

Lipophilicity Drug-likeness ADME prediction

Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate (CAS 1712331-26-4) is a chiral pyrrolidine-3-carboxylate derivative characterized by a 4-ethoxyphenyl substituent at the C4 position of the pyrrolidine ring and an ethyl ester at C3. With a molecular formula of C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol, it belongs to a class of substituted pyrrolidine building blocks widely employed in medicinal chemistry for generating receptor-targeted ligands and enzyme inhibitor scaffolds.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
Cat. No. B15323872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2CNCC2C(=O)OCC
InChIInChI=1S/C15H21NO3/c1-3-18-12-7-5-11(6-8-12)13-9-16-10-14(13)15(17)19-4-2/h5-8,13-14,16H,3-4,9-10H2,1-2H3
InChIKeyARKSFIKRDAZYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate: Physicochemical Baseline & Procurement-Relevant Profile


Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate (CAS 1712331-26-4) is a chiral pyrrolidine-3-carboxylate derivative characterized by a 4-ethoxyphenyl substituent at the C4 position of the pyrrolidine ring and an ethyl ester at C3 . With a molecular formula of C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol, it belongs to a class of substituted pyrrolidine building blocks widely employed in medicinal chemistry for generating receptor-targeted ligands and enzyme inhibitor scaffolds . The commercially supplied racemic form, rac-ethyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate (CAS 2227695-03-4), carries a defined (3R,4S) relative stereochemistry, offering a stereochemically characterized starting point for structure-activity relationship (SAR) exploration and asymmetric synthesis applications [1].

Why Generic Substitution Is Inadvisable for Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate in Lead Optimization


Within the 4-arylpyrrolidine-3-carboxylate series, seemingly minor substituent alterations—such as replacing the 4-ethoxy group with methoxy, fluoro, or hydrogen—produce quantitatively measurable differences in lipophilicity (XLogP3), polar surface area, and conformational flexibility that cannot be compensated for by downstream formulation [1]. These computed property shifts are directly relevant to oral bioavailability predictors (Lipinski's Rule of Five) and central nervous system (CNS) multiparameter optimization scores, meaning that an SAR program substituting a generic 4-fluorophenyl or unsubstituted phenyl analog for the 4-ethoxyphenyl ethyl ester risks altering the lead series' property trajectory in ways that are predictable but not readily correctable without resynthesis [2]. The ethyl ester moiety further differentiates the compound from its methyl ester counterpart through higher lipophilicity and an additional rotatable bond, which jointly influence metabolic stability and esterase susceptibility [3].

Quantitative Differentiation Evidence for Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation vs. Methyl Ester and 4-Fluorophenyl Analogs

The target compound's racemic ethyl ester form (CAS 2227695-03-4) exhibits an XLogP3 of 1.9, which is +0.4 log units higher than the corresponding methyl ester analog (CAS 2227745-01-7; XLogP3 = 1.5) and +0.3 log units higher than the 4-fluorophenyl ethyl ester analog (CAS 2227790-64-7; XLogP3 = 1.6) as computed under identical methodology [1][2][3]. This quantitative lipophilicity increment positions the compound closer to the empirically optimal logP range (1–3) for oral absorption while retaining sufficient polarity for aqueous solubility.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area and Conformational Flexibility vs. 4-Fluorophenyl Analog

The target compound possesses a topological polar surface area (TPSA) of 47.6 Ų and a rotatable bond count of 6, compared to 38.3 Ų and 4 rotatable bonds for the 4-fluorophenyl ethyl ester analog (CAS 2227790-64-7) [1][2]. The +9.3 Ų increase in TPSA arises from the ethoxy oxygen atom and places the compound closer to the established TPSA threshold of <60 Ų for favorable oral absorption while the additional two rotatable bonds confer greater conformational adaptability for induced-fit binding interactions.

Polar surface area CNS permeability Conformational analysis

Molecular Weight Progression Across 4-Substituted Phenyl Ethyl Ester Series and Lead-Likeness Implications

Within the ethyl 4-(4-substituted-phenyl)pyrrolidine-3-carboxylate series, the target compound (MW = 263.33 g/mol, 19 heavy atoms) occupies an intermediate molecular weight position between the unsubstituted phenyl analog (MW = 219.28 g/mol, 16 heavy atoms) and heavier halogenated congeners such as the 4-bromophenyl analog (MW = 298.18 g/mol, 18 heavy atoms) [1]. This intermediate size profile places the compound below the typical lead-likeness MW ceiling of 350 g/mol while providing greater heavy-atom functionalization potential than the minimal phenyl scaffold.

Lead-likeness Fragment-based drug design Molecular weight optimization

Commercially Characterized Racemic Form with Defined Relative Stereochemistry Enables Reproducible SAR

The compound is commercially supplied by Enamine (Catalog EN300-1454570) as rac-ethyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate with defined (3R,4S) relative stereochemistry at two chiral centers [1]. This contrasts with the non-stereochemically specified CAS 1712331-26-4 entry, which may encompass multiple diastereomers. The racemic form enables resolution studies and allows researchers to probe both enantiomers' contributions to target binding without the confounding variable of undefined stereochemistry that affects procurement from non-specialist vendors.

Stereochemistry Reproducibility Procurement specification

Recommended Application Scenarios for Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate Based on Differential Evidence


Oral Bioavailability-Focused Lead Optimization Programs Requiring Balanced logP

The compound's XLogP3 of 1.9 positions it within the empirically favorable range for oral absorption, offering a strategic advantage over the methyl ester (XLogP3 = 1.5) and 4-fluorophenyl (XLogP3 = 1.6) analogs when membrane permeability is a key optimization parameter [1]. Medicinal chemistry teams pursuing oral small-molecule candidates targeting systemic exposure can deploy this scaffold as a starting point where moderate lipophilicity is desired without resorting to halogenation or extensive alkylation.

Scaffold-Hopping and Fragment Evolution with Defined Heavy-Atom Budgets

With a molecular weight of 263.33 g/mol and 19 heavy atoms, the compound occupies an intermediate size niche between the minimal 4-phenyl scaffold (219.28 g/mol, 16 heavy atoms) and heavier 4-bromophenyl (298.18 g/mol) or more complex analogs [2]. This makes it suitable for fragment-growing campaigns where incremental increases in molecular complexity must be accompanied by quantifiable property changes that can be tracked against lead-likeness criteria.

Stereochemical SAR Exploration via Racemic Screening and Chiral Resolution

The commercially available racemic form with defined (3R,4S) relative stereochemistry enables initial racemic screening followed by chiral resolution to attribute activity to specific enantiomers [1]. This workflow is supported by the compound's two defined stereocenters and its availability from Enamine in quantities suitable for both primary screening (250 mg) and follow-up resolution or scaled synthesis (up to 5 g).

CNS vs. Peripheral Selectivity Profiling Based on TPSA Differentiation

The target compound's TPSA of 47.6 Ų is significantly higher than the 4-fluorophenyl analog (38.3 Ų), providing a quantifiable basis for selecting between these two scaffolds in programs where CNS penetration must be either enhanced (favoring the lower-TPSA fluorophenyl analog) or attenuated (favoring the ethoxyphenyl compound) [2][3]. This property-driven selection can reduce the number of in vivo brain penetration studies required during lead optimization.

Quote Request

Request a Quote for Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.